4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)-N-phenylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)-N-phenylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methyl-3-(methylsulfamoyl)aniline with phthalic anhydride to form the phthalazinyl intermediate. This intermediate is then reacted with N-phenylbenzamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phthalazinyl and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **4-({4-[3-(tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide
- **N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phthalazinyl and benzamide moieties contribute to its versatility in various applications, distinguishing it from similar compounds .
Properties
Molecular Formula |
C29H25N5O3S |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
4-[[4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl]amino]-N-phenylbenzamide |
InChI |
InChI=1S/C29H25N5O3S/c1-19-12-13-21(18-26(19)38(36,37)30-2)27-24-10-6-7-11-25(24)28(34-33-27)31-23-16-14-20(15-17-23)29(35)32-22-8-4-3-5-9-22/h3-18,30H,1-2H3,(H,31,34)(H,32,35) |
InChI Key |
CILDUJQQPZREGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5)S(=O)(=O)NC |
Origin of Product |
United States |
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